(±)-Nicotine-D3 salicylate (±)-Nicotine-D3 salicylate (±)-Nicotine-D3 salicylate is a labelled isomer salt of nicotine, which is a potent parasympathomimetic stimulant.
Brand Name: Vulcanchem
CAS No.: 1173021-00-5
VCID: VC0196648
InChI:
SMILES:
Molecular Formula: C17H17D3N2O3
Molecular Weight: 303.37

(±)-Nicotine-D3 salicylate

CAS No.: 1173021-00-5

Cat. No.: VC0196648

Molecular Formula: C17H17D3N2O3

Molecular Weight: 303.37

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

(±)-Nicotine-D3 salicylate - 1173021-00-5

CAS No. 1173021-00-5
Molecular Formula C17H17D3N2O3
Molecular Weight 303.37

Chemical Structure and Properties

Molecular Structure and Identification

(±)-Nicotine-D3 salicylate is composed of deuterated nicotine complexed with salicylic acid. The molecular formula is C17H17D3N2O3, representing the combination of deuterated nicotine (C10H11D3N2) and salicylic acid (C7H6O3) . The structure maintains the core pyrrolidine and pyridine rings characteristic of nicotine, with the key difference being the deuterium substitution on the methyl group. The compound is identified in scientific literature and databases by several key identifiers:

PropertyValue
Molecular FormulaC17H17D3N2O3
Molecular Weight303.37 g/mol
CAS Number1173021-00-5
Related CAS (unlabelled)29790-52-1
IUPAC Name2-hydroxybenzoic acid;3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
InChIKeyAIBWPBUAKCMKNS-NIIDSAIPSA-N

These structural characteristics are documented in chemical databases such as PubChem, establishing the compound's unique identity in scientific literature .

Physical and Chemical Properties

(±)-Nicotine-D3 salicylate exists as a salt form, which influences its solubility and stability compared to freebase nicotine. The compound typically demonstrates enhanced stability due to the deuterium-carbon bond being stronger than the hydrogen-carbon bond, a phenomenon known as the kinetic isotope effect. This property makes it particularly valuable for long-term storage and use in analytical procedures where stability is essential.

The typical specifications for commercial preparations of this compound include:

PropertySpecification
Purity95% by HPLC; 98% atom D
Physical StateSolid (salt)
SolubilitySoluble in polar solvents including methanol and water
Storage ConditionsRecommended at 20°C

The high atom percentage of deuterium (98%) ensures that the compound functions effectively as an internal standard in analytical applications, where isotopic purity is crucial for accurate quantification .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (±)-Nicotine-D3 salicylate involves a multi-step process that requires precise control of reaction conditions to achieve high deuterium incorporation. The general synthesis pathway involves:

First, the deuteration of nicotine, where the hydrogen atoms in the methyl group attached to the nitrogen in the pyrrolidine ring are replaced with deuterium atoms. This process typically utilizes deuterium gas or deuterated solvents under carefully controlled conditions to achieve the desired level of deuterium incorporation.

Second, the formation of the salicylate salt occurs when the purified deuterated nicotine is reacted with salicylic acid. This reaction is typically performed in an appropriate solvent system with precise pH control to facilitate salt formation and optimize crystallization .

Purification and Quality Control

Following synthesis, the compound undergoes rigorous purification procedures, typically involving recrystallization techniques to remove impurities and achieve the desired purity level. Quality control measures include high-performance liquid chromatography (HPLC) to confirm purity (typically 95% or higher) and mass spectrometry to verify the deuterium incorporation level (typically 98% atom D) .

These stringent purification and quality control measures ensure that the final product meets the requirements for analytical applications, particularly when used as an internal standard in quantitative analyses.

Analytical Applications

Role as an Internal Standard

One of the primary applications of (±)-Nicotine-D3 salicylate is as an internal standard in analytical chemistry, particularly in pharmaceutical and toxicological analyses. The pharmaceutical assessment of the Voke 0.45mg Inhaler specifically mentions the use of Nicotine-d3-salicylate salt as an internal standard for plasma sample analysis using validated LC/MS/MS methods .

The compound's value as an internal standard stems from several critical properties:

  • Chemical behavior nearly identical to non-deuterated nicotine, ensuring similar extraction efficiency, chromatographic retention, and chemical reactivity

  • Mass difference of +3 Da compared to non-deuterated nicotine, allowing clear discrimination by mass spectrometry

  • Stability during sample preparation and analysis, providing reliable quantification

These properties make (±)-Nicotine-D3 salicylate particularly valuable in the development of robust analytical methods for nicotine quantification in complex biological matrices .

Mass Spectrometry Applications

In mass spectrometry-based analyses, (±)-Nicotine-D3 salicylate provides distinct advantages that have established it as a preferred internal standard for nicotine quantification:

The deuterium labeling creates a mass shift that allows for clear differentiation between the analyte (nicotine) and the internal standard while maintaining nearly identical chromatographic behavior. This similarity in physicochemical properties ensures that both compounds experience the same matrix effects, extraction efficiencies, and instrumental response variations.

When used in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the compound enables highly sensitive and specific quantification of nicotine in various matrices, including blood, plasma, urine, and tissue samples. This application is particularly important in pharmacokinetic studies, where accurate quantification of nicotine concentrations is essential for understanding absorption, distribution, metabolism, and excretion processes .

Pharmacological Properties

Comparative Pharmacology

While (±)-Nicotine-D3 salicylate shares most pharmacological properties with non-deuterated nicotine, the deuterium substitution may introduce subtle differences in pharmacokinetics due to the kinetic isotope effect. This effect arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially resulting in slightly altered metabolic rates for certain pathways involving the deuterated methyl group.

The pharmacological profile combines elements from both the nicotine and salicylate components:

ComponentPrimary Pharmacological Actions
NicotineAgonist activity at nicotinic acetylcholine receptors (nAChRs), stimulation of neurotransmitter release, particularly dopamine
SalicylateAnti-inflammatory activity, inhibition of cyclooxygenase (COX) enzymes, potential antioxidant properties

These combined properties create a compound with unique pharmacological characteristics that may differ from either component alone .

Interactions with Biological Systems

Research on related compounds suggests that nicotine and salicylic acid may exhibit pharmacokinetic interactions. A study on nicotinic acid and salicylic acid interaction revealed that both undergo glycine conjugation in humans, with potential competitive inhibition when used concomitantly. This research demonstrated that salicylic acid causes a concentration-dependent decrease in total nicotinic acid clearance, resulting in saturation of the nicotinuric acid conjugation pathway .

While this specific study focused on nicotinic acid rather than nicotine, it suggests potential metabolic interactions between nicotine-based compounds and salicylates that might be relevant to the pharmacokinetics of (±)-Nicotine-D3 salicylate. These interactions could influence the compound's biological half-life, distribution, and elimination patterns in research settings .

Research Applications

Pharmacokinetic Studies

The unique properties of (±)-Nicotine-D3 salicylate make it particularly valuable for pharmacokinetic research. The deuterium labeling allows researchers to distinguish between administered nicotine and endogenous or previously absorbed nicotine, enabling precise tracking of nicotine metabolism and disposition.

Key research applications include:

  • Bioavailability and bioequivalence studies for nicotine replacement therapies

  • Investigation of nicotine metabolism in different populations

  • Research on nicotine-drug interactions

  • Development of physiologically-based pharmacokinetic models for nicotine

These applications rely on the compound's ability to serve as both a reference standard and an internal standard in analytical methods, providing a reliable means of quantifying nicotine concentrations in biological samples .

Comparative Analysis with Similar Compounds

When compared to related compounds, (±)-Nicotine-D3 salicylate offers distinct advantages for specific research applications:

CompoundMolecular WeightPrimary Research ApplicationsDistinguishing Features
(±)-Nicotine-D3 salicylate303.37 g/molInternal standard, pharmacokinetic studiesDeuterium labeling, enhanced stability
Nicotine162.23 g/molPharmacological studies, addiction researchNaturally occurring, non-labeled
Nicotine salicylate (non-deuterated)300.36 g/molPharmaceutical formulationsGreater stability than freebase nicotine
Salicylic acid138.12 g/molAnti-inflammatory researchComponent of aspirin, plant signaling studies

This comparative analysis highlights the specialized role of (±)-Nicotine-D3 salicylate in analytical chemistry and pharmacokinetic research, where its deuterium labeling provides crucial advantages for quantitative analyses .

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